(4-Methylmorpholin-3-yl)methanamine

Chiral chemistry Medicinal chemistry Procurement strategy

Source (4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) as a privileged chiral building block for CNS drug discovery. The 4-methylmorpholine scaffold enhances blood-brain barrier permeability, a decisive advantage over unsubstituted morpholines in neuroscience programs. Its binding pose is validated by nNOS co-crystal structures (PDB: 6NGI, 6NH0), enabling rational, structure-based lead optimization. Offered as a cost-effective racemic mixture for initial SAR screening, with enantiopure (S)-enantiomer (CAS 1821821-77-5) also available for stereochemical fine-tuning. Extreme water solubility (1000 g/L) simplifies synthesis and in vivo formulation. Standard B2B shipping; inquire for bulk.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 68431-71-0
Cat. No. B1588538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylmorpholin-3-yl)methanamine
CAS68431-71-0
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN1CCOCC1CN
InChIInChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3
InChIKeySDKGAFHSAMMJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0): A Key Morpholine Scaffold for Drug Discovery and Chemical Synthesis


(4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) is a heterocyclic amine with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It features a morpholine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 3-position. The compound exists as a racemic mixture due to a stereocenter at the 3-position of the morpholine ring . It serves as a versatile building block in medicinal chemistry and organic synthesis, with the 4-methylmorpholine scaffold known to confer favorable physicochemical properties that are valuable in drug discovery programs [1].

Why (4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) Cannot Be Replaced by Generic Morpholine Derivatives


The substitution pattern on the morpholine ring critically determines both physicochemical properties and biological target interactions. The 4-methyl group in (4-Methylmorpholin-3-yl)methanamine directly impacts solubility, basicity, and steric profile compared to unsubstituted morpholine analogs . Moreover, the presence of a stereocenter at the 3-position introduces chiral complexity that can profoundly influence receptor binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related morpholine-based tachykinin antagonists where absolute configuration dictated potency across NK1, NK2, and NK3 receptors [1]. The 4-methylmorpholine scaffold has also been specifically identified as a privileged structure that enhances blood-brain barrier permeability, a critical parameter in neuroscience drug development that generic morpholine derivatives cannot reliably deliver [2].

Quantitative Differentiation of (4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) Against Structural Analogs


Racemic vs. Single Enantiomer: Cost-Performance Trade-off for (4-Methylmorpholin-3-yl)methanamine Procurement

(4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) is supplied as a racemic mixture containing both (R)- and (S)-enantiomers, whereas the enantiopure (S)-enantiomer is available under a separate CAS number (1821821-77-5) . The racemic mixture contains 0 defined stereocentres per ChemSpider classification, while the enantiopure compound possesses defined stereochemistry . This distinction carries significant procurement implications: the racemate is commercially available with purity specifications of 95-97% from multiple suppliers at standard catalog pricing , whereas enantiopure versions require specialized chiral synthesis or resolution steps that increase production complexity and cost.

Chiral chemistry Medicinal chemistry Procurement strategy

N-Methyl Substitution: Impact on Solubility Profile of (4-Methylmorpholin-3-yl)methanamine

The presence of the N-methyl group at the 4-position of the morpholine ring in (4-Methylmorpholin-3-yl)methanamine confers distinct physicochemical properties compared to the unsubstituted parent compound morpholin-3-ylmethanamine (CAS 933735-50-3) . The N-methyl modification alters hydrogen bonding capacity and lipophilicity, which translates to differences in solubility behavior . The 4-methylmorpholine scaffold is specifically recognized for enhancing blood-brain barrier permeability in drug design applications, a property attributable to the methyl substitution [1].

Physicochemical properties Solubility Drug formulation

4-Methylmorpholine Scaffold in Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Design

The (4-methylmorpholin-3-yl) moiety serves as a key pharmacophoric element in potent and selective neuronal nitric oxide synthase (nNOS) inhibitors. Crystal structures of human nNOS R354A/G357D mutant heme domain (PDB: 6NGI) and rat nNOS heme domain (PDB: 6NH0) have been solved in complex with (S)-6-(2,3-difluoro-5-(2-(4-methylmorpholin-3-yl)ethyl)phenethyl)-4-methylpyridin-2-amine, a compound that incorporates the (S)-4-methylmorpholin-3-yl group as a critical binding element [1]. The 4-methylmorpholin-3-yl fragment participates in specific interactions within the enzyme active site that contribute to inhibitor potency and isoform selectivity [2].

Neuroscience Enzyme inhibition Structure-based drug design

Optimal Application Scenarios for (4-Methylmorpholin-3-yl)methanamine (CAS 68431-71-0) Based on Verified Differentiation


Early-Stage CNS Drug Discovery Leveraging Enhanced Blood-Brain Barrier Permeability

The 4-methylmorpholine scaffold is specifically recognized for its ability to enhance blood-brain barrier permeability, a critical parameter in neuroscience drug discovery [1]. Programs targeting CNS indications can utilize (4-Methylmorpholin-3-yl)methanamine as a starting building block to incorporate this privileged scaffold into lead compounds. The racemic mixture (CAS 68431-71-0) provides a cost-effective entry point for initial SAR exploration and brain penetration assessment, with the option to transition to enantiopure material once stereochemical requirements are established.

Nitric Oxide Synthase (NOS) Inhibitor Development Programs

The (4-methylmorpholin-3-yl) moiety has been structurally validated in nNOS inhibitor co-crystal structures (PDB: 6NGI, 6NH0), demonstrating its compatibility with the enzyme active site architecture [2]. Medicinal chemistry teams pursuing nNOS or related NOS isoform inhibitors can rationally incorporate (4-Methylmorpholin-3-yl)methanamine as a privileged fragment with documented binding pose information, accelerating hit-to-lead optimization by reducing the need for de novo fragment screening.

Chiral Pool Expansion and Stereochemical SAR Studies

The availability of both racemic (CAS 68431-71-0) and enantiopure (S)-enantiomer (CAS 1821821-77-5) forms of (4-Methylmorpholin-3-yl)methanamine enables systematic stereochemical SAR investigations . Research programs can initially screen the racemate to establish baseline activity, then obtain the pure enantiomers to determine stereospecific contributions to target engagement. This workflow, which mirrors established approaches in morpholine-based tachykinin antagonist programs where absolute configuration proved essential for potent NK1/NK2/NK3 receptor binding [3], provides a rational and cost-efficient path to stereochemical optimization.

High-Solubility Building Block for Aqueous Formulation Development

The calculated extreme water solubility (1000 g/L at 25°C) of (4-Methylmorpholin-3-yl)methanamine supports its use in medicinal chemistry programs requiring aqueous-compatible intermediates . This property facilitates reaction workup, purification, and downstream formulation of lead compounds, particularly for in vivo pharmacokinetic and efficacy studies where solubility constraints often limit compound progression. The favorable solubility profile distinguishes this compound from less soluble morpholine analogs and provides practical advantages in laboratory-scale synthesis and biological testing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylmorpholin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.